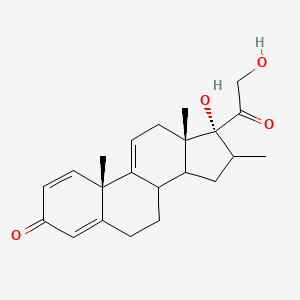

17,21Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione

Descripción

Vamorolone is a synthetic corticosteroid developed by Santhera Pharmaceuticals. It is primarily used as an anti-inflammatory and immunosuppressant in the management of Duchenne muscular dystrophy (DMD), a severe neuromuscular disorder . Vamorolone is unique due to its receptor binding profile, which aims to provide the therapeutic benefits of corticosteroids while minimizing adverse effects .

Propiedades

Fórmula molecular |

C22H28O4 |

|---|---|

Peso molecular |

356.5 g/mol |

Nombre IUPAC |

(10S,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,23,26H,4-5,9-10,12H2,1-3H3/t13?,16?,18?,20-,21-,22-/m0/s1 |

Clave InChI |

ZYTXTXAMMDTYDQ-MEWHHRJSSA-N |

SMILES isomérico |

CC1CC2C3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CO)O)C)C |

SMILES canónico |

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Vamorolone is synthesized through a series of chemical reactions starting from cortisol (hydrocortisone) and prednisolone (1,2-dehydrocortisol) . . This modification is achieved through specific reaction conditions that include the use of strong acids or bases as catalysts.

Industrial Production Methods

The industrial production of vamorolone involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps such as crystallization and chromatography to remove impurities and obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

Vamorolone undergoes several types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of vamorolone. These derivatives are often used in further chemical modifications to enhance the compound’s therapeutic properties .

Aplicaciones Científicas De Investigación

Vamorolone has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the chemical behavior of corticosteroids.

Biology: Investigated for its effects on cellular processes and gene expression.

Medicine: Primarily used in the treatment of Duchenne muscular dystrophy. .

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mecanismo De Acción

Vamorolone exerts its effects by selectively binding to the glucocorticoid receptor, which triggers anti-inflammatory effects via inhibition of nuclear factor kappa B (NF-kB) mediated gene transcripts . Unlike traditional corticosteroids, vamorolone leads to less transcriptional activation of other genes, thereby reducing the risk of adverse effects . It also acts as an antagonist of the mineralocorticoid receptor, contributing to its unique therapeutic profile .

Comparación Con Compuestos Similares

Similar Compounds

Prednisolone: A commonly used corticosteroid with a similar anti-inflammatory profile but higher risk of adverse effects.

Uniqueness of Vamorolone

Vamorolone is unique due to its dissociative properties, which allow it to retain anti-inflammatory effects while minimizing adverse effects such as bone fragility and metabolic disturbances . This makes it a promising alternative to traditional corticosteroids for long-term management of inflammatory and autoimmune conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.